molecular formula C14H18N2 B11765409 N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine

Cat. No.: B11765409
M. Wt: 214.31 g/mol
InChI Key: GJONNUDTNWVFSU-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is an organic compound that features a pyrrole ring attached to an ethyl chain, which is further connected to a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is unique due to its specific combination of a pyrrole ring, ethyl chain, and phenylethanamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C14H18N2/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13/h2-8,10,12,15-16H,9,11H2,1H3

InChI Key

GJONNUDTNWVFSU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCCC2=CC=CC=C2

Origin of Product

United States

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